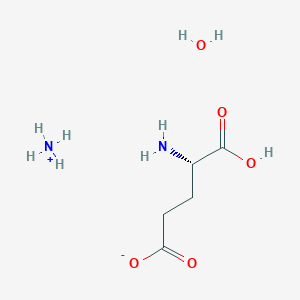

Monoammonium L-glutamate monohydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

139883-82-2 |

|---|---|

Molecular Formula |

C5H12N2O4· H2O C5H14N2O5 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

azanium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate |

InChI |

InChI=1S/C5H9NO4.H3N.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H3;1H2/t3-;;/m0../s1 |

InChI Key |

ZMCBEVWKPOJRPQ-QTNFYWBSSA-N |

SMILES |

C(CC(=O)[O-])C(C(=O)O)N.[NH4+].O |

Isomeric SMILES |

C(CC(=O)[O-])[C@@H](C(=O)O)N.[NH4+].O |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)O)N.[NH4+].O |

physical_description |

White, practically odourless crystals or crystalline powde |

solubility |

Freely soluble in water; practically insoluble in ethanol or ethe |

Synonyms |

Monoammonium L-glutamate monohydrate |

Origin of Product |

United States |

Foundational & Exploratory

Monoammonium L-glutamate monohydrate chemical properties

Monoammonium L-glutamate Monohydrate: A Technical Guide

Introduction

This compound (MAG) is the ammonium salt of L-glutamic acid, a naturally occurring amino acid. It is identified by the CAS number 7558-63-6 for the anhydrous form and 139883-82-2 for the monohydrate.[1][2][3][4] Functionally, it is utilized in the food industry as a flavor enhancer and salt substitute, designated by the INS number 624 and the E number E624.[1][5][6][7] This document provides an in-depth overview of its chemical and physical properties, analytical methodologies, and stability, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for its application, formulation, and quality control.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | Ammonium glutamate, INS No. 624, E624 | [1][3][7] |

| CAS Number | 139883-82-2 (Monohydrate), 7558-63-6 (Anhydrous) | [2][3] |

| Molecular Formula | C₅H₁₂N₂O₄ · H₂O | [3] |

| Molecular Weight | 182.18 g/mol | [2][3] |

| Appearance | White, practically odorless crystals or crystalline powder | [2][3][7][8] |

| Solubility | Freely soluble in water; practically insoluble in ethanol or ether | [1][2][3][7] |

| pH (5% w/v solution) | 6.0 - 7.0 | [1][2][3][7] |

| Specific Rotation [α]D/20 | +25.4° to +26.4° (10% w/v solution in 2N HCl on anhydrous basis) | [1][2][3] |

| Assay (Purity) | Not less than 99.0% on the dried basis | [3] |

| Loss on Drying | Not more than 0.5% (50°C, 4 h) | [3] |

Chemical Structure and Biological Interaction

In an aqueous environment, this compound readily dissociates into an ammonium ion (NH₄⁺) and an L-glutamate anion. The L-glutamate ion is the active component responsible for eliciting the umami taste, the fifth basic taste, by interacting with specific G-protein coupled receptors (e.g., T1R1/T1R3) on the human tongue.[5] This mechanism is fundamental to its function as a flavor enhancer.

Caption: Dissociation of MAG and subsequent binding of L-glutamate to umami taste receptors.

Experimental Protocols

Detailed methodologies for determining key quality attributes of monoammonium L-glutamate are provided below.

Assay (Purity) by Non-Aqueous Titration

This method determines the purity of the substance on a dried basis.[3]

-

Principle: The sample, acting as a base, is titrated with perchloric acid in a non-aqueous solvent system. The endpoint is determined potentiometrically.

-

Apparatus:

-

Analytical balance (accurate to 0.1 mg)

-

Potentiometer with a suitable electrode system

-

100 mL beaker

-

50 mL burette

-

-

Reagents:

-

Formic acid (≥98%)

-

Glacial acetic acid

-

0.1 N Perchloric acid in glacial acetic acid, standardized

-

-

Procedure:

-

Accurately weigh approximately 200 mg of the previously dried sample.

-

Dissolve the sample in 6 mL of formic acid.

-

Add 100 mL of glacial acetic acid to the solution.

-

Titrate the solution with 0.1 N perchloric acid, recording the potential (mV) or pH readings as a function of titrant volume.

-

Determine the endpoint from the inflection point of the titration curve.

-

Perform a blank determination using the same quantities of reagents and subtract the blank volume from the sample titration volume.

-

-

Calculation: Each mL of 0.1 N perchloric acid is equivalent to 9.106 mg of C₅H₁₂N₂O₄ · H₂O.[3] Purity (%) = (V_sample - V_blank) * N * 9.106 / W_sample * 100 Where:

-

V_sample = Volume of perchloric acid for the sample (mL)

-

V_blank = Volume of perchloric acid for the blank (mL)

-

N = Normality of the perchloric acid solution

-

W_sample = Weight of the dried sample (mg)

-

Determination of Specific Rotation

This procedure measures the chiral purity of the L-enantiomer.[3]

-

Principle: The angle of rotation of plane-polarized light that passes through a solution of the sample is measured. This rotation is characteristic of the substance's stereochemistry and concentration.

-

Apparatus:

-

Calibrated polarimeter with a sodium lamp (589 nm)

-

200 mm polarimeter tube

-

Volumetric flasks

-

-

Reagents:

-

2N Hydrochloric acid

-

-

Procedure:

-

Prepare a 10% (w/v) solution of the sample, calculated on the anhydrous basis, in 2N hydrochloric acid.

-

Ensure the solution is clear and free of undissolved particles.

-

Maintain the solution and the polarimeter at a constant temperature of 20°C.

-

Rinse the 200 mm polarimeter tube with the solution and then fill it, ensuring no air bubbles are present.

-

Place the tube in the polarimeter and measure the optical rotation.

-

Determination of pH

This protocol measures the pH of an aqueous solution of the sample.[3]

-

Principle: The hydrogen ion activity of a solution is measured using a calibrated pH meter and electrode system.

-

Apparatus:

-

pH meter with a glass electrode, calibrated with standard buffers (e.g., pH 4.0, 7.0, 10.0)

-

Beakers

-

-

Reagents:

-

CO₂-free deionized water

-

-

Procedure:

-

Accurately weigh 5 g of the sample.

-

Dissolve it in and dilute to 100 mL with CO₂-free deionized water to prepare a 5% (w/v) solution.

-

Immerse the calibrated pH electrode into the solution.

-

Allow the reading to stabilize and record the pH value.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the assay determination protocol described in section 3.1.

References

- 1. Ammonium glutamate | C5H12N2O4 | CID 24802175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Monoammonium glutamate monohydrate | C5H14N2O5 | CID 154523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. This compound | 139883-82-2 [chemicalbook.com]

- 5. Glutamate flavoring - Wikipedia [en.wikipedia.org]

- 6. JECFA Evaluations-MONOAMMONIUM L-GLUTAMATE- [inchem.org]

- 7. MONOAMMONIUM GLUTAMATE - Ataman Kimya [atamanchemicals.com]

- 8. E624 (MONOAMMONIUM GLUTAMATE) - Ataman Kimya [atamanchemicals.com]

In-Depth Technical Guide to the Physical Properties of Monoammonium L-glutamate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Monoammonium L-glutamate monohydrate. The information is compiled from various scientific sources to support research, development, and quality control activities.

Core Physical and Chemical Properties

This compound is the hydrated ammonium salt of the naturally occurring amino acid, L-glutamic acid. It presents as a white, practically odorless crystalline powder.[1][2] Its primary applications are as a flavor enhancer and salt substitute in the food industry.[2][3]

Data Summary

The quantitative physical properties of this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| IUPAC Name | azanium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate | [1] |

| Chemical Formula | C₅H₁₄N₂O₅ (or C₅H₁₂N₂O₄ · H₂O) | [1][3] |

| Molecular Weight | 182.18 g/mol | [1][3] |

| Appearance | White, practically odorless crystals or crystalline powder | [1][2] |

| Solubility | Freely soluble in water; practically insoluble in ethanol or ether | [1] |

| pH | 6.0 - 7.0 (5% aqueous solution) | [1] |

| Specific Rotation | [α]D/20: +25.4° to +26.4° (10% w/v in 2N HCl) | [1][3] |

| Melting Point | Data not readily available in cited literature. | |

| Crystal Structure | Data not readily available in cited literature. |

Spectroscopic Properties

While specific, experimentally-derived spectra for this compound are not widely published, its characteristic spectroscopic features can be inferred from the known functional groups (amino, carboxylic acid, ammonium ion, and hydrate) and data from closely related compounds like L-glutamic acid and its other salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum in D₂O is expected to show distinct signals corresponding to the protons in the glutamate backbone. Based on spectra of L-glutamic acid, the approximate chemical shifts would be:

-

α-proton (-CH(NH₃⁺)-): A triplet around 3.75 ppm.

-

β-protons (-CH₂-): A multiplet around 2.1 ppm.

-

γ-protons (-CH₂-): A triplet around 2.47 ppm.

The broad peak for the amine protons would be exchanged in D₂O.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to display characteristic absorption bands for its functional groups:

-

O-H Stretch (Water of Hydration): A broad band in the region of 3200-3500 cm⁻¹.

-

N-H Stretch (Amine and Ammonium): Overlapping bands in the 3000-3300 cm⁻¹ region.

-

C-H Stretch (Alkyl): Bands in the 2800-3000 cm⁻¹ range.

-

C=O Stretch (Carboxylate): A strong absorption peak around 1550-1650 cm⁻¹ for the asymmetric stretch and a weaker one around 1400 cm⁻¹ for the symmetric stretch.

-

N-H Bend (Amine/Ammonium): A peak in the 1500-1600 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy would provide complementary information. Key expected vibrational modes include:

-

C-COO⁻ Symmetric Stretch: A prominent band around 800-900 cm⁻¹.

-

C-C Skeletal Stretches: Multiple bands in the 900-1200 cm⁻¹ region.

-

CH₂ Deformation/Bending: Peaks in the 1200-1480 cm⁻¹ region.

Experimental Protocols

The following sections detail standardized methodologies for determining key physical properties of crystalline solids like this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting range of a solid compound using a heated block apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. The open end of a glass capillary tube is pressed into the powder.

-

Packing: The sample is packed into the closed end of the capillary tube to a height of 1-2 mm by tapping the tube or dropping it through a long glass tube.

-

Apparatus Setup: The packed capillary is placed into the heating block of a melting point apparatus. A calibrated thermometer is positioned to accurately measure the block's temperature.

-

Approximate Determination: A rapid heating rate (10-20 °C/min) is used to find an approximate melting range. The apparatus is then allowed to cool.

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C/min.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Solubility Determination (Isothermal Saturation Method)

This protocol determines the solubility of a compound in a specific solvent at a constant temperature.

Methodology:

-

System Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed, thermostatted vessel.

-

Equilibration: The mixture is agitated (e.g., via a magnetic stirrer) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved solute.

-

Sample Withdrawal: Agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant (the clear saturated solution) is withdrawn using a filtered syringe to prevent solid particles from being collected.

-

Analysis: The concentration of the solute in the withdrawn sample is determined by a suitable analytical method. For this compound, this could involve UV-Vis spectrophotometry (after derivatization), HPLC, or gravimetric analysis after evaporating the solvent.

-

Calculation: The solubility is expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

This protocol outlines the steps to determine the three-dimensional atomic arrangement of a compound.

Methodology:

-

Crystal Growth: A high-quality single crystal (typically >0.1 mm in all dimensions, free of cracks and defects) must be grown. This is often the most challenging step and can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. The purity of the compound is critical.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (often to ~100 K) to reduce thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of thousands of reflected X-rays) is recorded by a detector.

-

Structure Solution: The collected diffraction data is processed. The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their thermal displacement parameters, and other variables are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

References

An In-depth Technical Guide to the Molecular Structure of Monoammonium L-glutamate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of monoammonium L-glutamate monohydrate. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound. This document outlines the molecular characteristics, summarizes key quantitative data, and provides detailed experimental protocols for its analysis. While specific crystallographic data for this compound is not publicly available, this guide leverages data from the closely related monosodium L-glutamate monohydrate to infer and discuss structural features.

Introduction

This compound is the monoammonium salt of L-glutamic acid, an amino acid that plays a crucial role in cellular metabolism.[1] It is a white, crystalline powder that is freely soluble in water.[1] Its properties make it a subject of interest in various fields, including food science as a flavor enhancer and in pharmaceutical sciences as a component in formulations. A thorough understanding of its molecular structure is fundamental to elucidating its functional properties and potential applications.

Molecular Structure and Properties

This compound consists of an ammonium cation (NH₄⁺), an L-glutamate anion (C₅H₈NO₄⁻), and one molecule of water (H₂O). The glutamate anion possesses two carboxyl groups and a primary amine, which can exist in different protonation states depending on the pH. In the solid state, it exists as a zwitterion.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₄N₂O₅ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| IUPAC Name | azanium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate | [1] |

| CAS Number | 139883-82-2 | [1] |

| Appearance | White, practically odorless crystals or crystalline powder | [1] |

| Solubility | Freely soluble in water; practically insoluble in ethanol or ether | [1] |

| pH (5% solution) | 6.0 - 7.0 | [1] |

| Optical Rotation [α]D/20 | +25.4° to +26.4° (10% solution in 2N HCl) | [1] |

Crystallographic Data

As of the date of this document, the complete single-crystal X-ray diffraction data for this compound is not available in open-access crystallographic databases. However, the crystal structure of the closely related compound, monosodium L-glutamate monohydrate, has been extensively studied and can serve as a model for the glutamate anion's conformation and hydrogen bonding network.

For monosodium L-glutamate monohydrate, the crystal system is orthorhombic. The glutamate molecules exist as zwitterions, with the α-amino group protonated (NH₃⁺) and one of the carboxyl groups deprotonated (COO⁻). The water molecules and sodium ions are integrated into a complex hydrogen-bonding network with the glutamate ions. It is highly probable that this compound adopts a similar crystalline arrangement, with the ammonium ion substituting the sodium ion and participating in the hydrogen-bonding network.

Experimental Protocols for Structural Characterization

Single-Crystal X-ray Diffraction (SC-XRD)

This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and the unit cell parameters.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated aqueous solution at a constant temperature.

-

Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This process yields the atomic coordinates, bond lengths, bond angles, and thermal parameters.

Logical Workflow for SC-XRD:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C, within a molecule.

Methodology for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). The use of D₂O is crucial to avoid a large solvent signal that would obscure the analyte signals.

-

Instrument Setup: The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and shimmed to achieve optimal resolution and line shape.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired. Key parameters to set include the spectral width, number of scans, and relaxation delay. The temperature should be controlled, typically at 25°C.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., DSS or TSP).

Expected ¹H NMR Spectrum: The ¹H NMR spectrum of the glutamate anion in D₂O is expected to show signals corresponding to the α-proton, the two β-protons, and the two γ-protons. The ammonium protons will undergo rapid exchange with the deuterated solvent and may not be observed or will appear as a broad signal.

Data Presentation:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| α-H | ~3.8 | Triplet |

| β-H₂ | ~2.1 | Multiplet |

| γ-H₂ | ~2.5 | Triplet |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: For solid-state analysis, a small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the powder is placed directly on the ATR crystal.

-

Data Collection: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is collected and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.

Expected FTIR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Vibration |

| O-H (water) | 3500 - 3200 | Stretching |

| N-H (ammonium) | 3200 - 3000 | Stretching |

| N-H (amine) | 3100 - 3000 | Stretching |

| C-H | 3000 - 2850 | Stretching |

| C=O (carboxylate) | 1650 - 1550 | Asymmetric Stretching |

| N-H (amine) | 1650 - 1580 | Bending |

| N-H (ammonium) | ~1400 | Bending |

| C=O (carboxylate) | 1450 - 1350 | Symmetric Stretching |

Logical Relationship of Functional Groups and FTIR Peaks:

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of a material as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 2-10 mg) is placed in an inert crucible (e.g., aluminum or alumina).

-

Instrument Setup: The TGA/DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation. A temperature program is set, typically a linear heating rate of 10°C/min from room temperature to a temperature high enough to ensure complete decomposition (e.g., 600°C).

-

Data Collection: The instrument simultaneously records the sample's weight loss (TGA) and the heat flow into or out of the sample (DSC) as a function of temperature.

-

Data Analysis: The TGA curve is analyzed to determine the temperatures at which weight loss occurs and the percentage of weight lost at each step. The DSC curve is analyzed to identify endothermic or exothermic events such as melting, dehydration, and decomposition.

Expected Thermal Events:

-

Dehydration: An initial weight loss corresponding to the loss of one water molecule per formula unit is expected. This will be an endothermic event in the DSC.

-

Decomposition: At higher temperatures, the organic glutamate moiety will decompose. This is typically a complex, multi-step process that can be either endothermic or exothermic.

Experimental Workflow for Thermal Analysis:

References

A Comprehensive Technical Guide to Monoammonium L-glutamate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoammonium L-glutamate monohydrate is the hydrated ammonium salt of L-glutamic acid, a non-essential amino acid that plays a pivotal role in cellular metabolism.[1] As a compound that provides both L-glutamate and ammonium ions, it finds applications across various scientific and industrial domains, from its use as a flavor enhancer in the food industry to its role as a component in cell culture media for biopharmaceutical production.[2][3] This guide provides an in-depth overview of its chemical identity, properties, relevant experimental protocols, and its role in biological pathways.

Chemical Identity and Properties

The precise identification of a chemical compound is fundamental for its application in research and development. This compound is registered under CAS number 139883-82-2.[4][5]

2.1 IUPAC Name and Synonyms

-

IUPAC Name: azanium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate[4]

-

Common Synonyms: Ammonium glutamate, Monoammonium glutamate monohydrate, L-Glutamic acid monoammonium salt, E624[2][6][7]

2.2 Chemical and Physical Data

The key properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Formula

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₄N₂O₅ | [4] |

| Molecular Weight | 182.18 g/mol | [4][6] |

| CAS Number | 139883-82-2 | [4] |

| EC Number | 231-447-1 | [4] |

| InChI Key | PHKGGXPMPXXISP-UHFFFAOYSA-N |[8] |

Table 2: Physical and Chemical Properties

| Property | Value | Conditions | Source |

|---|---|---|---|

| Physical Description | White, practically odorless crystals or crystalline powder | Standard | [4][6] |

| Solubility | Freely soluble in water; practically insoluble in ethanol or ether | Standard | [4][7] |

| pH | 6.0 - 7.0 | 5% aqueous solution | [4] |

| Specific Optical Rotation [α]D | +25.4° to +26.4° | 20°C, 10% (w/v) solution in 2N HCl |[6] |

Role in Biological Pathways and Applications

L-glutamate is a central molecule in nitrogen metabolism and a key excitatory neurotransmitter in the mammalian central nervous system.[1] Its ammonium salt serves as a readily available source of glutamate for various biological processes.

3.1 Metabolic Significance

L-glutamate is a precursor for the synthesis of numerous amino acids and other metabolites.[1] It is interconverted with the Krebs cycle intermediate α-ketoglutarate by the action of glutamate dehydrogenase (GDH), directly linking amino acid and carbohydrate metabolism. This makes it a critical component for cellular energy and biosynthesis.[9] The production of L-glutamate family amino acids, widely used in pharmaceutical and food industries, often relies on microbial fermentation using strains like Corynebacterium glutamicum.[9]

References

- 1. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MONOAMMONIUM GLUTAMATE - Ataman Kimya [atamanchemicals.com]

- 3. lohmann-minerals.com [lohmann-minerals.com]

- 4. Monoammonium glutamate monohydrate | C5H14N2O5 | CID 154523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 139883-82-2 [chemicalbook.com]

- 6. fao.org [fao.org]

- 7. Ammonium glutamate | C5H12N2O4 | CID 24802175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Monoammonium glutamate - Wikipedia [en.wikipedia.org]

- 9. Production of l-glutamate family amino acids in Corynebacterium glutamicum: Physiological mechanism, genetic modulation, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Monoammonium L-glutamate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monoammonium L-glutamate Monohydrate, a compound of interest in various scientific and industrial fields. This document details its chemical and physical properties, synthesis, and analytical methods, with a particular focus on its relevance to neuroscience and potential pharmaceutical applications.

Chemical Identification and Properties

This compound is the monoammonium salt of the naturally occurring L-glutamic acid, existing in a hydrated form.

CAS Number: 139883-82-2[1][2][3]

Synonyms:

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C5H14N2O5 | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| Appearance | White, practically odorless crystals or crystalline powder | [1] |

| Solubility | Freely soluble in water; practically insoluble in ethanol or ether | [1] |

| pH (5% solution) | 6.0 - 7.0 | [1] |

| Specific Rotation [α]D/20 | +25.4° to +26.4° (10% solution in 2N HCl) | [1] |

| Crystal Structure | Orthorhombic | [4] |

Synthesis and Manufacturing

The industrial production of L-glutamic acid and its salts primarily relies on microbial fermentation.[5] A common method involves the use of Corynebacterium glutamicum in a fermentation process that utilizes carbohydrates and ammonia as precursors.[5] This process yields a fermentation broth rich in monoammonium glutamate.

A patented process for the production of monosodium glutamate outlines a method where a fermentatively-prepared solution containing monoammonium glutamate is the starting material.[6][7] The monoammonium glutamate is then subjected to ion-exchange chromatography to replace the ammonium ion with a sodium ion.[6][7] This indicates that monoammonium glutamate is a key intermediate in the large-scale production of glutamate salts.

Applications in Research and Drug Development

While widely recognized as a flavor enhancer in the food industry, the glutamate moiety of this compound is of significant interest to researchers in neuroscience and drug development due to its central role as an excitatory neurotransmitter. Although much of the pharmaceutical literature focuses on monosodium glutamate (MSG), the applications can be extended to other glutamate salts like monoammonium L-glutamate, particularly in contexts where the cation is interchangeable or where ammonium can serve as a nitrogen source.

Potential Pharmaceutical Applications Include:

-

Cell Culture Media: As a source of the non-essential amino acid L-glutamate, it can be a component of cell culture media to support robust cell growth and protein expression in bioproduction processes.[8]

-

Excipient: Glutamate salts can act as stabilizers in vaccine and other pharmaceutical formulations, protecting active pharmaceutical ingredients from degradation.[8]

-

Neurological Research: As a primary excitatory neurotransmitter, glutamate is fundamental to studying synaptic transmission, plasticity, and excitotoxicity.[9][10] Research into glutamate signaling is crucial for understanding and developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as psychiatric disorders such as schizophrenia.[10][11][12]

Glutamate Signaling Pathway

Glutamate exerts its effects in the central nervous system by binding to and activating a variety of glutamate receptors on the postsynaptic membrane. These receptors are broadly classified into two families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).[10][11]

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission. Upon glutamate binding, they open to allow the influx of cations like Na+ and Ca2+, leading to depolarization of the postsynaptic neuron.[9]

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic activity more slowly through second messenger signaling cascades.[9] Their activation can lead to a variety of downstream effects, including the modulation of ion channels and gene expression.[10]

Below is a diagram illustrating the major glutamate signaling pathways.

Caption: Glutamate signaling at the synapse.

Experimental Protocols

Assay for Purity (Potentiometric Titration)

This method is adapted from the Joint FAO/WHO Expert Committee on Food Additives (JECFA) monograph for monoammonium L-glutamate.[13]

Principle: The amino group of glutamate is titrated with a strong acid in a non-aqueous solvent.

Reagents:

-

Formic acid

-

Glacial acetic acid

-

0.1 N Perchloric acid

Procedure:

-

Accurately weigh approximately 200 mg of the previously dried sample and dissolve it in 6 ml of formic acid.

-

Add 100 ml of glacial acetic acid.

-

Titrate the solution with 0.1 N perchloric acid, determining the end-point potentiometrically.

-

Perform a blank determination in the same manner and correct for the blank.

-

Each ml of 0.1 N perchloric acid is equivalent to 9.106 mg of C5H12N2O4 · H2O.

Fluorometric Assay for Glutamate Quantification

This protocol is based on a commercially available glutamate assay kit and is suitable for measuring glutamate concentrations in various biological samples.

Principle: Glutamate is oxidized by glutamate dehydrogenase, producing NADH, which in turn reduces a probe to a highly fluorescent product. The fluorescence intensity is proportional to the glutamate concentration.

Materials:

-

Glutamate assay kit (containing enzyme mix, assay buffer, NADP, and a glutamate standard)

-

96-well solid black microplate

-

Fluorescence microplate reader (Ex/Em = 530-570/590-600 nm)

Procedure:

-

Standard Curve Preparation: Prepare a series of glutamate standards (e.g., 0 to 1 mM) by serial dilution of a stock solution as per the kit instructions.

-

Sample Preparation: Prepare biological samples (e.g., cell lysates, tissue homogenates) as required.

-

Reaction Mixture: Prepare the assay reaction mixture by combining the enzyme mix, assay buffer, and NADP according to the kit's protocol.

-

Assay: a. Add 50 µL of each standard and sample to separate wells of the 96-well plate. b. Add 50 µL of the assay reaction mixture to each well. c. Incubate the plate at room temperature for 30 minutes to 2 hours, protected from light. d. Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Subtract the blank reading from all measurements. Plot the fluorescence of the standards versus their concentrations to create a standard curve. Determine the glutamate concentration in the samples from the standard curve.

Quantification by High-Performance Thin Layer Chromatography (HPTLC)

This method allows for the separation and quantification of monosodium L-glutamate in food products and can be adapted for other sample matrices.[14]

Materials:

-

HPTLC plates precoated with silica gel 60 GF254

-

Developing chamber

-

Densitometer

-

Mobile Phase: Methanol-chloroform-formic acid (5:5:1, v/v/v)

-

Derivatizing agent: 1% Ninhydrin solution

Procedure:

-

Sample and Standard Application: Apply known concentrations of a glutamate standard and the prepared sample solutions as bands on the HPTLC plate.

-

Chromatographic Development: Place the plate in a developing chamber saturated with the mobile phase and allow the chromatogram to develop.

-

Derivatization: After development, dry the plate and spray it with the ninhydrin solution. Heat the plate to visualize the spots.

-

Densitometric Analysis: Scan the developed and derivatized spots using a densitometer in absorbance mode at an appropriate wavelength (e.g., 485 nm).

-

Quantification: Correlate the peak areas of the sample with those of the standards to determine the concentration of glutamate.

Safety and Toxicology

L-Glutamic acid and its salts, including monoammonium glutamate, have been extensively studied and are considered safe for consumption by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Scientific Committee for Food (SCF) of the European Commission. JECFA has allocated an "acceptable daily intake (ADI) not specified" to glutamic acid and its salts. Conventional toxicity studies have not revealed any specific toxic or carcinogenic effects.

References

- 1. Monoammonium glutamate monohydrate | C5H14N2O5 | CID 154523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS NO. 139883-82-2 | this compound | [localpharmaguide.com]

- 3. This compound | 139883-82-2 [chemicalbook.com]

- 4. Monoammoniumglutamat – Wikipedia [de.wikipedia.org]

- 5. Production of l-glutamate family amino acids in Corynebacterium glutamicum: Physiological mechanism, genetic modulation, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO1996031459A1 - A process for the preparation of monosodium glutamate - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. fao.org [fao.org]

- 14. researchgate.net [researchgate.net]

Synthesis of Monoammonium L-glutamate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for Monoammonium L-glutamate monohydrate (NH₄-Glu·H₂O), a key intermediate and flavor enhancer. The primary focus is on the industrially dominant fermentation method, followed by purification and crystallization. Additionally, a direct chemical synthesis route is described. This document details the underlying processes, experimental protocols, and quantitative data to support research and development in this area.

Overview of Synthesis Pathways

The production of this compound is predominantly achieved through a multi-step process that begins with microbial fermentation. An alternative, though less common, method is direct chemical synthesis from L-glutamic acid.

Fermentation-Based Production

The industrial synthesis of L-glutamic acid and its salts is dominated by the fermentation of carbohydrates by Corynebacterium glutamicum. This process yields a fermentation broth rich in Monoammonium L-glutamate.

Direct Chemical Synthesis

A more direct route involves the neutralization of L-glutamic acid with a source of ammonia, followed by crystallization. This method is typically employed at a laboratory or smaller scale.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its synthesis and purification.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₂N₂O₄ · H₂O | [1] |

| Molecular Weight | 182.18 g/mol | [1][2] |

| CAS Number | 139883-82-2 (monohydrate) | [2] |

| Appearance | White, practically odorless crystals or crystalline powder | [1][2] |

| Solubility | Freely soluble in water; practically insoluble in ethanol or ether | [1][2] |

| pH (5% solution) | 6.0 - 7.0 | [1][2] |

| Specific Rotation [α]D²⁰ | +25.4° to +26.4° (10% w/v in 2N HCl) | [1][2] |

| Assay | ≥ 99.0% on a dried basis | [1] |

Fermentation-Based Synthesis Pathway

The fermentation-based synthesis is a cornerstone of industrial amino acid production.[3][4] The overall workflow involves upstream fermentation and downstream processing.

Experimental Protocol: Fermentation

Objective: To produce a fermentation broth containing Monoammonium L-glutamate using Corynebacterium glutamicum.

Materials:

-

Corynebacterium glutamicum strain

-

Fermentation medium (see table below)

-

Fermenter with temperature, pH, and dissolved oxygen control

Fermentation Medium Composition:

| Component | Concentration (g/L) |

| Glucose | 100 - 150 |

| (NH₄)₂SO₄ | 20 - 40 |

| KH₂PO₄ | 1.0 - 2.0 |

| MgSO₄·7H₂O | 0.25 - 0.5 |

| Biotin | 0.001 - 0.002 |

| Thiamine·HCl | 0.001 - 0.002 |

| Trace elements (Fe²⁺, Mn²⁺) | As required |

Procedure:

-

Prepare and sterilize the fermentation medium.

-

Inoculate the fermenter with a seed culture of C. glutamicum.

-

Maintain the fermentation at 30-33°C.

-

Control the pH between 7.0 and 8.0 by the addition of gaseous ammonia or ammonium hydroxide.

-

Maintain dissolved oxygen above 5% saturation through aeration and agitation.

-

Monitor glucose consumption and L-glutamate production over 30-48 hours.

-

The final broth will contain Monoammonium L-glutamate.

Experimental Protocol: Purification and Crystallization

Objective: To isolate and crystallize pure this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Strong acid cation exchange resin

-

Weak base anion exchange resin

-

Ammonium hydroxide solution

-

Ethanol (or other suitable anti-solvent)

Procedure:

-

Cell Removal: Centrifuge the fermentation broth to remove bacterial cells. Further clarify the supernatant by microfiltration.

-

Cation Exchange Chromatography: Pass the clarified broth through a strong acid cation exchange column to remove cationic impurities.

-

Anion Exchange Chromatography: Pass the eluate from the cation exchange column through a weak base anion exchange column to bind L-glutamate.[5]

-

Elution: Elute the bound L-glutamate from the anion exchange resin using a solution of ammonium hydroxide. This results in a purified solution of Monoammonium L-glutamate.

-

Concentration: Concentrate the purified solution under vacuum to a supersaturated state.

-

Crystallization:

-

Cooling Crystallization: Gradually cool the concentrated solution to induce crystallization. The cooling rate can influence crystal size and morphology.[6]

-

Anti-solvent Crystallization: Alternatively, add a water-miscible organic solvent like ethanol to the concentrated aqueous solution to reduce the solubility and induce precipitation of this compound.

-

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold water or ethanol-water mixture, and dry under vacuum at a low temperature (e.g., 50°C) to obtain the final product.[1]

Direct Chemical Synthesis Pathway

This pathway offers a more direct route to the target compound from purified L-glutamic acid.

Experimental Protocol: Direct Synthesis and Crystallization

Objective: To synthesize this compound from L-glutamic acid and ammonia.

Materials:

-

L-Glutamic acid (≥99% purity)

-

Ammonium hydroxide solution (e.g., 28-30% NH₃ in water)

-

Deionized water

-

Ethanol (optional, for anti-solvent crystallization)

Procedure:

-

Dissolution and Neutralization:

-

Decolorization (Optional): If the starting L-glutamic acid has color impurities, the solution can be treated with activated carbon and then filtered.

-

Concentration: Concentrate the solution under reduced pressure to a predetermined concentration to achieve supersaturation.

-

Crystallization:

-

Cooling Crystallization: Slowly cool the supersaturated solution under controlled agitation. Seeding with a few crystals of this compound can be employed to control crystal size.

-

Anti-solvent Crystallization: Add ethanol to the aqueous solution to induce crystallization. The ratio of ethanol to water will affect the yield and crystal morphology.

-

-

Isolation and Drying: Filter the crystallized product, wash with a cold ethanol-water mixture, and dry under vacuum at a temperature not exceeding 50°C to prevent the loss of water of hydration.[1]

Quantitative Data and Yield

Quantitative data for the industrial production of Monoammonium L-glutamate is not extensively published. However, data from related processes for L-glutamic acid and monosodium glutamate can provide valuable insights.

Fermentation Yields for L-Glutamic Acid:

| Parameter | Reported Value | Reference |

| L-Glutamate Titer | 70.4 ± 1.33 g/L | [4] |

| L-Arginine Titer (from L-glutamate precursor) | 53.2 ± 1.27 g/L | [4] |

Purity Specifications for this compound:

| Parameter | Specification | Reference |

| Assay (on dried basis) | ≥ 99.0% | [1] |

| Loss on Drying (50°C, 4h) | ≤ 0.5% | [1] |

| Sulfated Ash | ≤ 0.1% | [1] |

| Lead | ≤ 1 mg/kg | [1] |

Analytical Methods

Accurate and reliable analytical methods are essential for monitoring the synthesis process and for quality control of the final product.

Assay of this compound:

-

Method: Potentiometric titration.[1]

-

Procedure:

-

Dissolve approximately 200 mg of the accurately weighed, previously dried sample in 6 ml of formic acid.

-

Add 100 ml of glacial acetic acid.

-

Titrate with 0.1 N perchloric acid, determining the endpoint potentiometrically.

-

Perform a blank determination and correct for the blank.

-

Each ml of 0.1 N perchloric acid is equivalent to 9.106 mg of C₅H₁₂N₂O₄ · H₂O.[1]

-

In-process Monitoring:

-

Glutamate Concentration: High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization is a common method for quantifying glutamate in fermentation broths and process streams. Enzymatic assays using glutamate oxidase or glutamate dehydrogenase can also be employed for specific and sensitive quantification.[7]

This technical guide provides a foundational understanding of the synthesis of this compound. For process optimization and scale-up, further empirical studies are recommended to define the optimal parameters for fermentation, purification, and crystallization.

References

- 1. fao.org [fao.org]

- 2. Monoammonium glutamate monohydrate | C5H14N2O5 | CID 154523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. History of glutamate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production of l-glutamate family amino acids in Corynebacterium glutamicum: Physiological mechanism, genetic modulation, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO1996031459A1 - A process for the preparation of monosodium glutamate - Google Patents [patents.google.com]

- 6. researchinventy.com [researchinventy.com]

- 7. cellbiolabs.com [cellbiolabs.com]

A Comprehensive Technical Guide to the Solubility of Monoammonium L-glutamate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of monoammonium L-glutamate monohydrate. Due to a scarcity of direct quantitative data for this specific salt in publicly available literature, this guide synthesizes information from qualitative descriptions, predicted values, and solubility data of the parent compound, L-glutamic acid, and its more extensively studied sodium salt, monosodium glutamate (MSG). This approach provides a robust framework for understanding and predicting the solubility behavior of this compound in various solvent systems.

Introduction to this compound

This compound is the monoammonium salt of L-glutamic acid, an amino acid that plays a central role in cellular metabolism. It is a white, crystalline powder and is known to be freely soluble in water and practically insoluble in ethanol or ether[1][2]. Its properties make it a subject of interest in various fields, including food science as a flavor enhancer and in pharmaceutical sciences for potential formulation development. Understanding its solubility is critical for its application and processing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₄N₂O₅ | [1] |

| Molecular Weight | 182.18 g/mol | [2] |

| Appearance | White, practically odorless crystals or crystalline powder | [1][2] |

| pH (5% solution) | 6.0 - 7.0 | [1] |

Solubility Profile

The solubility of a compound is a fundamental property that dictates its behavior in various applications. While specific quantitative data for this compound is limited, a qualitative and predictive understanding can be established.

Qualitative Solubility:

This compound is described as being "freely soluble in water" and "practically insoluble in ethanol or ether"[1][2]. This suggests a high polarity, consistent with its salt and amino acid nature.

Predicted Aqueous Solubility:

A predicted aqueous solubility for monoammonium glutamate is reported to be 80.6 g/L. It is important to note that this is a computational prediction and may not reflect the exact experimental value for the monohydrate form under specific temperature and pressure conditions.

Comparative Solubility Data:

To provide context, the table below includes solubility data for the parent L-glutamic acid and the closely related monosodium L-glutamate monohydrate.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| This compound (Predicted) | Water | Not Specified | 80.6 g/L | |

| L-Glutamic Acid | Water | 25 | 8.57 g/L | [3] |

| Water | Room Temperature | 8.64 g/L | [4] | |

| Boiling Water | 100 | 140 g/L | [4] | |

| Methanol | Not Specified | Insoluble | [3][4] | |

| Ethanol | Not Specified | Insoluble | [3][4] | |

| Ether | Not Specified | Insoluble | [3][4] | |

| Acetone | Not Specified | Insoluble | [3][4] | |

| Monosodium L-glutamate Monohydrate | Water | Not Specified | 740 g/L | [5] |

| Water | Not Specified | 100 mg/mL | [6] | |

| DMSO | Not Specified | Insoluble | [7] | |

| Ethanol | Not Specified | Insoluble | [7] |

The significant difference in water solubility between L-glutamic acid and its salts (monoammonium and monosodium) highlights the impact of ionization on aqueous solubility. The salt forms are considerably more soluble in water due to the ionic nature of the salt, which readily hydrates in a polar solvent like water.

Experimental Protocols

For researchers seeking to determine the precise solubility of this compound in specific solvent systems, the following experimental methodologies are recommended.

Isothermal Equilibrium Solubility Determination

This is a standard method for accurately determining the solubility of a compound at a specific temperature.

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Methodology Details:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: The agitation is stopped, and the undissolved solid is allowed to settle.

-

Sampling: A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The aliquot is then filtered through a sub-micron filter to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved solute in the aliquot is determined. This can be done gravimetrically by evaporating the solvent and weighing the residue, or by using a quantitative analytical technique.

Quantitative Analysis of Glutamate

Several analytical methods can be employed to accurately quantify the concentration of glutamate in the saturated solvent.

Caption: Analytical Methods for Glutamate Quantification.

Detailed Methodologies:

-

High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method for the analysis of amino acids[8][9].

-

Principle: The glutamate in the sample is separated from other components on a chromatographic column and detected by a suitable detector (e.g., UV-Vis, fluorescence, or mass spectrometry).

-

Sample Preparation: The sample may require derivatization to enhance its chromatographic properties and detectability. Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) for fluorescence detection or 2,4-dinitrofluorobenzene (DNFB) for UV detection[10].

-

Instrumentation: An HPLC system equipped with a suitable column (e.g., C18 reverse-phase), a pump, an injector, and a detector is required.

-

Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity[5].

-

Principle: The glutamate is derivatized to make it volatile, then separated by gas chromatography and detected by mass spectrometry.

-

Derivatization: A common approach is the formation of silyl derivatives (e.g., with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

-

Quantification: Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard (e.g., ¹⁵N-glutamate), provides the most accurate quantification.

-

-

UV-Vis Spectrophotometry: This method is often simpler and more accessible, though it may be less specific than chromatographic techniques.

-

Principle: Glutamate is reacted with a reagent to produce a colored compound, and the absorbance of the solution is measured at a specific wavelength.

-

Derivatization: A common method involves the use of ninhydrin, which reacts with the primary amine group of glutamate to produce a deep purple color.

-

Quantification: The concentration is determined by comparing the absorbance of the sample to a calibration curve.

-

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature. However, this relationship should be experimentally determined for each solvent system.

-

pH: As an amino acid salt, the pH of the solvent will significantly affect the ionization state of the glutamate molecule and thus its solubility. At its isoelectric point, the net charge of the molecule is zero, and solubility is typically at a minimum.

-

Presence of Other Solutes: The presence of other salts or organic molecules in the solution can either increase ("salting-in") or decrease ("salting-out") the solubility of the compound.

Conclusion

While direct quantitative solubility data for this compound is not extensively available, a strong understanding of its likely behavior can be derived from its chemical nature and data from related compounds. It is a highly polar compound, freely soluble in water and poorly soluble in non-polar organic solvents. For precise solubility determination, the experimental protocols outlined in this guide, particularly isothermal equilibrium studies coupled with robust analytical techniques like HPLC or GC-MS, are recommended. This information is crucial for researchers and professionals in drug development and other scientific fields to effectively utilize this compound in their applications.

References

- 1. Monoammonium glutamate monohydrate | C5H14N2O5 | CID 154523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ulab360.com [ulab360.com]

- 5. Glutamine and glutamate: automated quantification and isotopic enrichments by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. selleckchem.com [selleckchem.com]

- 8. akjournals.com [akjournals.com]

- 9. akjournals.com [akjournals.com]

- 10. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Monoammonium L-glutamate monohydrate under various conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of monoammonium L-glutamate monohydrate under various environmental conditions. Due to a lack of extensive, publicly available stability data specific to this compound, this guide leverages data from its close analogs, L-glutamic acid and monosodium L-glutamate (MSG), to infer its stability profile. The primary degradation pathway for these molecules involves the formation of pyroglutamic acid.

Physicochemical Properties

This compound is a white, practically odorless crystalline powder. It is freely soluble in water and practically insoluble in ethanol or ether.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₄N₂O₅ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| pH (5% solution) | 6.0 - 7.0 | [1] |

| Specific Rotation [α]D/20 | +25.4° to +26.4° (10% solution in 2N HCl) | [1] |

| Solubility | Freely soluble in water | [1] |

Stability Profile

The stability of this compound is influenced by temperature, humidity, and pH. The primary degradation product is pyroglutamic acid, formed through an intramolecular cyclization of the glutamate molecule.[2]

Effect of Temperature

Elevated temperatures accelerate the degradation of glutamate to pyroglutamic acid. While specific quantitative data for the ammonium salt is unavailable, studies on L-glutamic acid show that this conversion becomes significant at temperatures above 60°C.[2] The rate of degradation is expected to follow Arrhenius kinetics, where the rate constant of the reaction increases with temperature.

Table 2: Inferred Solid-State Stability of this compound under Different Temperature and Humidity Conditions (Based on ICH Guidelines and Analog Data)

| Condition (ICH Guideline) | Temperature | Relative Humidity | Inferred Stability Outcome |

| Long-term | 25°C ± 2°C | 60% ± 5% RH | Expected to remain stable with minimal degradation. |

| Intermediate | 30°C ± 2°C | 65% ± 5% RH | Potential for slight increase in pyroglutamic acid over extended periods. |

| Accelerated | 40°C ± 2°C | 75% ± 5% RH | Significant increase in pyroglutamic acid formation is likely. |

Effect of Humidity

This compound is a crystalline solid containing a water molecule of hydration. Its hygroscopicity, or ability to absorb moisture from the air, can impact its stability. Increased moisture content can facilitate chemical degradation, particularly at elevated temperatures. The hygroscopicity of a substance can be classified according to the European Pharmacopoeia based on the percentage weight gain after 24 hours at 80% relative humidity and 25°C.[3][4][5][6] While specific data for this compound is not available, amino acid salts can exhibit varying degrees of hygroscopicity.

Table 3: European Pharmacopoeia Classification of Hygroscopicity

| Classification | Weight Increase |

| Non-hygroscopic | < 0.12% |

| Slightly hygroscopic | ≥ 0.12% and < 2.0% |

| Hygroscopic | ≥ 2.0% and < 15.0% |

| Very hygroscopic | ≥ 15.0% |

Effect of pH

In solution, the stability of the glutamate molecule is pH-dependent. The conversion to pyroglutamic acid is favored under both acidic (pH 2-4) and alkaline conditions, with maximum stability observed in the neutral pH range.[2] Given that a 5% solution of this compound has a pH between 6.0 and 7.0, it is expected to be relatively stable in its solid form under typical storage conditions.[1]

Degradation Pathway

The primary degradation pathway for L-glutamate is the intramolecular cyclization to form L-pyroglutamic acid and water. This reaction is reversible, but the equilibrium generally favors the formation of the cyclic product, especially with the removal of water at higher temperatures.

References

- 1. Monoammonium glutamate monohydrate | C5H14N2O5 | CID 154523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The effects of temperature, pH and redox state on the stability of glutamic acid in hydrothermal fluids | Carnegie Science [carnegiescience.edu]

- 3. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. researchgate.net [researchgate.net]

- 6. pharmagrowthhub.com [pharmagrowthhub.com]

The Orchestrator of Excitatory Signaling: A Technical Guide to the Mechanism of Action of Monoammonium L-glutamate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoammonium L-glutamate monohydrate, upon introduction into biological systems, readily dissociates into L-glutamate and ammonium ions. As L-glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), its mechanism of action is of paramount importance in neuroscience and drug development.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which L-glutamate exerts its effects, focusing on its interactions with a diverse array of receptors and the subsequent intracellular signaling cascades. The potential modulatory role of the ammonium ion is also discussed. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the key pathways to facilitate a deeper understanding of glutamatergic neurotransmission.

I. The L-Glutamate Receptor Superfamily: A Dichotomy of Signaling

L-glutamate mediates its effects by binding to two major superfamilies of receptors: ionotropic and metabotropic glutamate receptors. These receptors are located on the membranes of neuronal and glial cells and are responsible for initiating the majority of fast excitatory synaptic transmission and modulating a wide range of cellular processes.[4][5]

A. Ionotropic Glutamate Receptors (iGluRs): The Conduits of Rapid Excitation

Ionotropic glutamate receptors are ligand-gated ion channels that, upon binding to L-glutamate, undergo a conformational change to open a central pore, allowing the influx of cations and subsequent depolarization of the postsynaptic membrane.[5] This rapid response is crucial for fast synaptic transmission.[1] iGluRs are tetrameric assemblies of four subunits and are further classified into three main subtypes based on their selective agonists: AMPA, NMDA, and Kainate receptors.[6]

-

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors: These receptors, composed of subunits GluA1-4, are the primary mediators of fast excitatory neurotransmission in the brain.[5][7] Their activation leads to a rapid influx of Na+ ions, causing a strong depolarization of the postsynaptic neuron. The subunit composition, particularly the presence of the GluA2 subunit, dictates the calcium permeability of the receptor.[7]

-

N-methyl-D-aspartate (NMDA) Receptors: NMDA receptors are unique in their requirement for dual activation by both L-glutamate and a co-agonist, typically glycine or D-serine.[8][9] Composed of GluN1, GluN2, and sometimes GluN3 subunits, these receptors are also voltage-dependent, with a magnesium ion (Mg2+) blocking the channel at resting membrane potential.[8] Depolarization of the membrane is required to dislodge the Mg2+ block, allowing for the influx of both Na+ and a significant amount of Ca2+. This property makes NMDA receptors critical "coincidence detectors," essential for synaptic plasticity, learning, and memory.[8][9]

-

Kainate Receptors: Comprising GluK1-5 subunits, kainate receptors have a more nuanced role in neurotransmission.[10] They are involved in both postsynaptic depolarization and presynaptic modulation of neurotransmitter release.[10]

Quantitative Data for L-Glutamate at Ionotropic Receptors

| Receptor Subtype | Parameter | Value | Species | Reference |

| AMPA (GluA1-4) | EC50 | In the hundreds of micromolar to millimolar range | Not Specified | [11] |

| NMDA | Ki | 230 nM | Rat | [12] |

| Kainate (GluK1-3) | Binding Affinity (Glutamate) | 140–494 nM | Not Specified | [13] |

| Kainate (GluK4/5) | KD for [3H]kainate | 5 nM | Not Specified | [4] |

B. Metabotropic Glutamate Receptors (mGluRs): The Modulators of Synaptic Activity

Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that initiate slower, more prolonged signaling cascades, modulating neuronal excitability and neurotransmitter release.[1][14] There are eight subtypes of mGluRs (mGluR1-8), classified into three groups based on their sequence homology, pharmacology, and intracellular signaling pathways.[14][15]

-

Group I (mGluR1 and mGluR5): Typically located postsynaptically, these receptors couple to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[15][16]

-

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8): These receptors are predominantly found on presynaptic terminals and couple to Gi/Go proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release.[1][15]

Quantitative Data for L-Glutamate at Metabotropic Receptors

| Receptor Subtype | Parameter | Value (µM) | Species | Reference |

| mGluR1 | EC50 | 1 - 13 | Not Specified | [17] |

| mGluR2 | EC50 | 3 - 11 | Not Specified | [17] |

| mGluR3 | EC50 | 0.3 - 12 | Not Specified | [17] |

| mGluR4a | EC50 | 5.2 | Human | [18] |

| mGluR5 | EC50 | 2 - 9 | Not Specified | [17] |

| mGluR6 | EC50 | 4.7 | Human | [18] |

| mGluR7b | EC50 | 185 | Human | [18] |

| mGluR8a | EC50 | 0.2 | Human | [18] |

II. Signaling Pathways and Experimental Workflows

The activation of glutamate receptors triggers a complex network of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for their investigation.

Caption: Ionotropic Glutamate Receptor Signaling Pathway.

Caption: Metabotropic Glutamate Receptor Signaling Pathways.

Caption: Experimental Workflow for Whole-Cell Patch-Clamp Recording.

III. The Role of the Ammonium Ion

While L-glutamate is the primary actor, the co-released ammonium ion (NH4+) can also influence neuronal activity. At physiological pH, NH4+ exists in equilibrium with ammonia (NH3), which can diffuse across cell membranes. High concentrations of ammonia are known to be neurotoxic. Studies have shown that even at lower concentrations, ammonium ions can potentiate neuronal network activity, in part by increasing intracellular calcium in astrocytes and augmenting neuronal firing.[19][20] This effect appears to involve ionotropic glutamate receptors, suggesting a potential feedback mechanism where ammonium enhances the very signaling initiated by L-glutamate.[19]

IV. Experimental Protocols

A thorough understanding of the mechanism of action of L-glutamate relies on a variety of sophisticated experimental techniques. Below are outlines of key methodologies.

A. Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow across the cell membrane in response to glutamate receptor activation.

Objective: To record glutamate-evoked currents from a single neuron.

Methodology:

-

Slice Preparation: Acutely prepare brain slices (e.g., from the hippocampus) from a rodent and maintain them in oxygenated artificial cerebrospinal fluid (aCSF).[21]

-

Pipette Preparation: Fabricate a glass micropipette with a tip resistance of 4-6 MΩ and fill it with an intracellular solution that mimics the neuron's internal environment.[21][22]

-

Obtaining a Recording:

-

Under a microscope, carefully approach a neuron in the brain slice with the micropipette while applying positive pressure.[19][22]

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance "gigaohm seal."[19][21]

-

Apply gentle suction to rupture the membrane patch under the pipette tip, establishing a "whole-cell" configuration that allows electrical access to the entire neuron.[19][21]

-

-

Data Acquisition:

-

"Clamp" the neuron's membrane potential at a set voltage (e.g., -70 mV).

-

Record the baseline current.

-

Apply L-glutamate or a specific agonist to the bath or locally via a puffer pipette.

-

Record the resulting inward current, which reflects the flow of positive ions into the cell through activated glutamate receptors.

-

-

Pharmacological Isolation: To study specific receptor subtypes, apply selective antagonists. For example, use CNQX to block AMPA/kainate receptors and AP5 to block NMDA receptors.[15]

B. Measurement of Intracellular Calcium Mobilization

This method is particularly useful for studying the signaling of Group I mGluRs, which lead to the release of calcium from intracellular stores.

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) following mGluR activation.

Methodology:

-

Cell Culture and Dye Loading:

-

Culture primary neurons or astrocytes, or use a cell line expressing the mGluR of interest.[15][23]

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the active Fura-2 inside the cell.[15][16]

-

-

Fluorescence Measurement:

-

Place the coverslip with the loaded cells on a fluorescence microscope or in a fluorescence plate reader.[15][16]

-

Excite the Fura-2 at two different wavelengths (typically 340 nm and 380 nm) and measure the emission at 510 nm.[16]

-

The ratio of the fluorescence intensity at the two excitation wavelengths is proportional to the intracellular calcium concentration.[16]

-

-

Stimulation and Data Analysis:

C. Glutamate Transporter Activity Assay

Glutamate transporters play a crucial role in clearing glutamate from the synaptic cleft, thereby terminating the signal. Their activity can be measured directly.

Objective: To quantify the rate of glutamate uptake by transporters in brain tissue or cultured cells.

Methodology:

-

Preparation: Use brain slices, synaptosomes, or cultured astrocytes.[24][25]

-

Uptake Assay:

-

Termination and Measurement:

-

Rapidly terminate the uptake by washing with ice-cold buffer to remove extracellular radiolabel.

-

Lyse the cells or tissue and measure the amount of incorporated radioactivity using a scintillation counter.

-

-

Specificity Control: To determine the specific transporter-mediated uptake, run a parallel experiment in the presence of a broad-spectrum glutamate transporter inhibitor, such as TBOA (threo-β-benzyloxyaspartic acid). The difference in radioactivity between the untreated and inhibitor-treated samples represents the specific glutamate transport activity.[24]

V. Conclusion

The mechanism of action of this compound in biological systems is fundamentally the mechanism of L-glutamate, the most ubiquitous excitatory neurotransmitter in the CNS. Its intricate signaling, mediated by a diverse family of ionotropic and metabotropic receptors, governs a vast array of physiological processes, from rapid synaptic transmission to long-term changes in synaptic strength underlying learning and memory. A thorough understanding of these pathways, supported by quantitative data and robust experimental methodologies, is essential for researchers and drug development professionals seeking to modulate glutamatergic signaling for therapeutic benefit in a wide range of neurological and psychiatric disorders. The modulatory effects of the ammonium ion, while secondary, add another layer of complexity to this dynamic system. This guide provides a foundational framework for navigating the complexities of glutamate's action in the brain.

References

- 1. actamedica.org [actamedica.org]

- 2. A Review of Glutamate Receptors I: Current Understanding of Their Biology [jstage.jst.go.jp]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Structure and gating of kainate receptors [frontiersin.org]

- 5. AMPA receptor - Wikipedia [en.wikipedia.org]

- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Subunit composition of synaptic AMPA receptors revealed by a single-cell genetic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMDA receptor - Wikipedia [en.wikipedia.org]

- 9. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Kainate receptor - Wikipedia [en.wikipedia.org]

- 11. Stoichiometry of the Glial Glutamate Transporter GLT-1 Expressed Inducibly in a Chinese Hamster Ovary Cell Line Selected for Low Endogenous Na+-Dependent Glutamate Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.tocris.com [resources.tocris.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 20. re-place.be [re-place.be]

- 21. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Patch Clamp Protocol [labome.com]

- 23. mdpi.com [mdpi.com]

- 24. jneurosci.org [jneurosci.org]

- 25. Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of Monoammonium L-Glutamate Monohydrate: A Technical Guide

For Immediate Release

TOKYO, Japan – A comprehensive technical guide released today delves into the discovery, history, and multifaceted applications of monoammonium L-glutamate monohydrate, a compound of significant interest to researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of its physicochemical properties, historical context, and its role in biological systems and industrial processes.

Executive Summary

This compound, the ammonium salt of the non-essential amino acid L-glutamic acid, has a history intertwined with the discovery of the "umami" taste. While its sodium counterpart, monosodium glutamate (MSG), gained widespread commercial success, the ammonium salt played a crucial role in the foundational research and continues to be relevant in various scientific and industrial applications. This guide offers a detailed exploration of its origins, synthesis, and contemporary significance.

Historical Perspective: The Dawn of Umami

The journey of monoammonium L-glutamate begins with the pioneering work of Japanese chemist Professor Kikunae Ikeda of the Tokyo Imperial University. In 1908, Dr. Ikeda successfully isolated L-glutamic acid from the seaweed Laminaria japonica (kombu), identifying it as the source of a distinct savory taste he named "umami".[1][2][3][4][5]